molecular formula C21H17NO4 B6532514 N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide CAS No. 904516-43-4

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B6532514
CAS No.: 904516-43-4
M. Wt: 347.4 g/mol
InChI Key: YVUBSFMNQOERPZ-UHFFFAOYSA-N
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Description

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure combining a coumarin moiety with a benzofuran ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting with the preparation of the coumarin and benzofuran intermediates. One common method involves the Knoevenagel condensation reaction, where 7-hydroxy-4-methylcoumarin is reacted with appropriate aldehydes in the presence of a base such as piperidine . The resulting intermediate is then subjected to further reactions to introduce the benzofuran moiety and the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green solvents and catalysts to minimize environmental impact . The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the coumarin or benzofuran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .

Properties

IUPAC Name

N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-11-8-12(2)20-15(9-11)16(10-18(24)26-20)21-19(22-13(3)23)14-6-4-5-7-17(14)25-21/h4-10H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUBSFMNQOERPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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